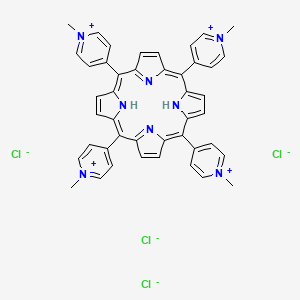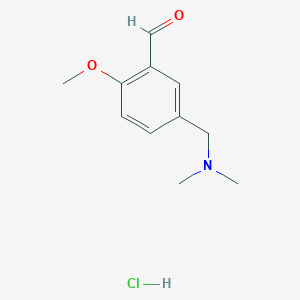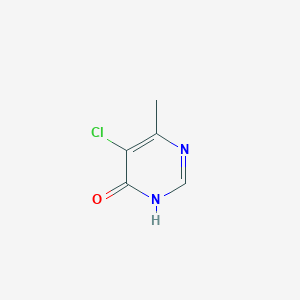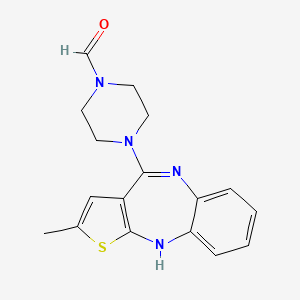
(3-乙酰氨基-4-硝基苯基)硼酸
描述
(3-Acetamido-4-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BN2O5 and its molecular weight is 223.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Acetamido-4-nitrophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Acetamido-4-nitrophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
传感应用
(3-乙酰氨基-4-硝基苯基)硼酸: 由于其与二醇和强路易斯碱(如氟化物或氰化物)的相互作用,在传感应用中得到了利用。 这种相互作用在均相测定和异相检测中起着至关重要的作用,包括在传感材料的界面或样品本体中 .
生物标记
该化合物能够与二醇形成稳定的络合物,使其能够用于生物标记。 它可以与各种生物分子结合,帮助可视化和跟踪生物过程 .
蛋白质操作和修饰
研究人员使用(3-乙酰氨基-4-硝基苯基)硼酸来进行蛋白质操作和修饰。 这包括改变蛋白质结构、功能或将蛋白质连接到其他分子或表面以进行研究 .
分离技术
在分离技术中,这种硼酸衍生物因其选择性结合特性而被使用。 它可以帮助纯化生物分子,特别是在糖蛋白和其他含二醇化合物的分离中 .
治疗剂的开发
硼酸与二醇的相互作用也正在探索用于治疗剂的开发。 这包括设计能够靶向特定生物途径或结构的药物分子 .
糖化分子的电泳
(3-乙酰氨基-4-硝基苯基)硼酸: 用于电泳分离糖化分子,这些分子在糖尿病的诊断和监测中很重要 .
分析方法的构建材料
该化合物用作构建用于各种分析方法的微粒和聚合物的基本单元。 这些材料可以被设计成响应特定分析物或条件 .
控制释放系统
在控制释放领域,(3-乙酰氨基-4-硝基苯基)硼酸被掺入可以响应葡萄糖水平的聚合物中,这可能用于在糖尿病管理中控制胰岛素的释放 .
作用机制
Target of Action
The primary target of (3-Acetamido-4-nitrophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (3-Acetamido-4-nitrophenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by (3-Acetamido-4-nitrophenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of (3-Acetamido-4-nitrophenyl)boronic acid is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is facilitated by the compound’s interaction with palladium .
Action Environment
The action of (3-Acetamido-4-nitrophenyl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of (3-Acetamido-4-nitrophenyl)boronic acid can be influenced by factors such as temperature, pH, and the presence of other chemical groups.
生化分析
Biochemical Properties
(3-Acetamido-4-nitrophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making (3-Acetamido-4-nitrophenyl)boronic acid a potent inhibitor. Additionally, it can interact with other biomolecules like proteins and peptides, forming stable complexes that can be analyzed using various biochemical techniques .
Cellular Effects
(3-Acetamido-4-nitrophenyl)boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to changes in gene expression and cellular metabolism. For example, the inhibition of proteases by (3-Acetamido-4-nitrophenyl)boronic acid can result in altered levels of specific proteins, impacting cell function and behavior .
Molecular Mechanism
The molecular mechanism of (3-Acetamido-4-nitrophenyl)boronic acid involves its ability to form reversible covalent bonds with the active sites of enzymes. This binding interaction inhibits enzyme activity by blocking the catalytic function of the enzyme. The compound can also induce changes in gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential as a biochemical tool for studying enzyme function and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Acetamido-4-nitrophenyl)boronic acid can vary over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that (3-Acetamido-4-nitrophenyl)boronic acid can have sustained effects on cellular function, particularly in in vitro assays. Its stability and degradation profile are essential considerations for experimental design and interpretation .
Dosage Effects in Animal Models
The effects of (3-Acetamido-4-nitrophenyl)boronic acid in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage effects highlight the importance of optimizing the concentration of (3-Acetamido-4-nitrophenyl)boronic acid in experimental studies to balance efficacy and safety .
Metabolic Pathways
(3-Acetamido-4-nitrophenyl)boronic acid is involved in various metabolic pathways, primarily through its interaction with enzymes. It can be metabolized by enzymes such as esterases and amidases, leading to the formation of metabolites that can be further analyzed. The compound’s impact on metabolic flux and metabolite levels can provide insights into its biochemical activity and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, (3-Acetamido-4-nitrophenyl)boronic acid is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. Understanding the transport and distribution of (3-Acetamido-4-nitrophenyl)boronic acid is crucial for elucidating its cellular effects and optimizing its use in biochemical assays .
Subcellular Localization
The subcellular localization of (3-Acetamido-4-nitrophenyl)boronic acid can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
(3-acetamido-4-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O5/c1-5(12)10-7-4-6(9(13)14)2-3-8(7)11(15)16/h2-4,13-14H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVXLCMYNUPALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674557 | |
| Record name | (3-Acetamido-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78887-37-3 | |
| Record name | (3-Acetamido-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1530953.png)
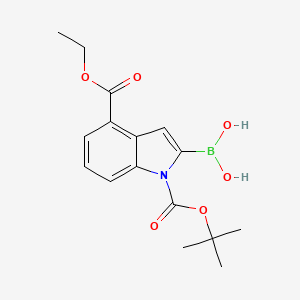
![3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide](/img/structure/B1530957.png)

![2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one](/img/structure/B1530960.png)
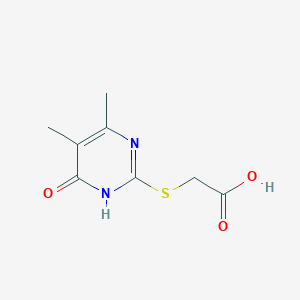
![4-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}aniline](/img/structure/B1530962.png)
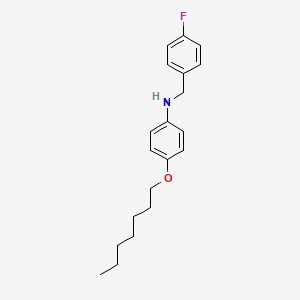
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride](/img/structure/B1530965.png)

